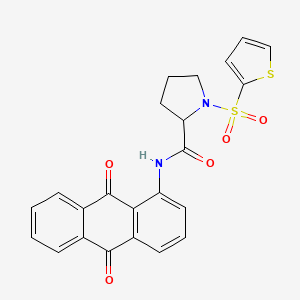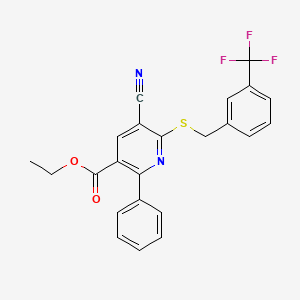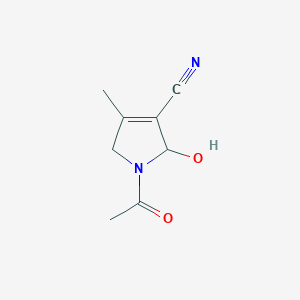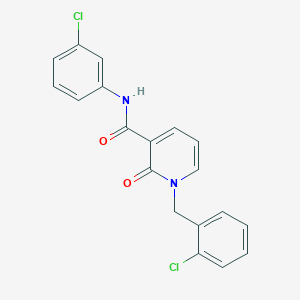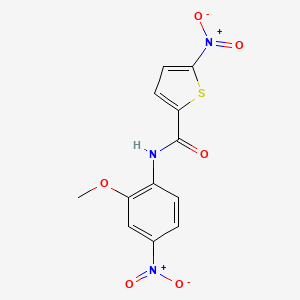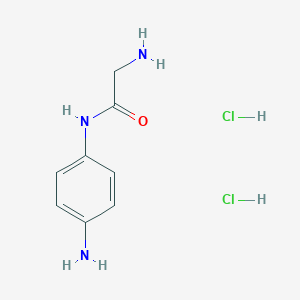
2-氨基-N-(4-氨基苯基)乙酰胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(4-aminophenyl)acetamide dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3O. It is a derivative of acetanilide and is characterized by the presence of amino groups on both the acetamide and phenyl moieties. This compound is often used in various scientific research applications due to its unique chemical properties.
科学研究应用
2-amino-N-(4-aminophenyl)acetamide dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Similar compounds have been shown to have potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Similar compounds have been suggested to have a membrane perturbing as well as intracellular mode of action . This means that these compounds may disrupt the bacterial cell membrane, leading to cell death, and may also interfere with intracellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-aminophenyl)acetamide dihydrochloride typically involves the reaction of 4-nitroaniline with glycine in the presence of a reducing agent. The reaction proceeds through the following steps:
Nitration: 4-nitroaniline is nitrated to form 4-nitroacetanilide.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The resulting 4-aminoacetanilide is then acetylated with acetic anhydride to form 2-amino-N-(4-aminophenyl)acetamide.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-amino-N-(4-aminophenyl)acetamide dihydrochloride may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
2-amino-N-(4-aminophenyl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetanilide derivatives.
相似化合物的比较
Similar Compounds
- 4-aminoacetanilide
- 2-aminoacetanilide
- N-(4-aminophenyl)acetamide
Uniqueness
2-amino-N-(4-aminophenyl)acetamide dihydrochloride is unique due to the presence of amino groups on both the acetamide and phenyl moieties, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-amino-N-(4-aminophenyl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-5-8(12)11-7-3-1-6(10)2-4-7;;/h1-4H,5,9-10H2,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYRREQOICKGAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)
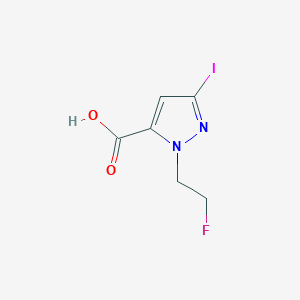

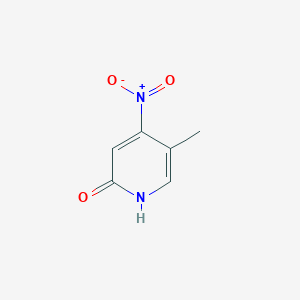
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)
![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)
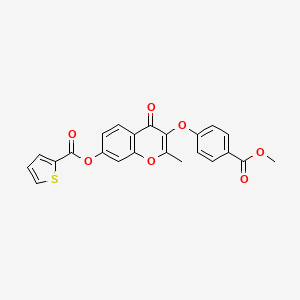
![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)
